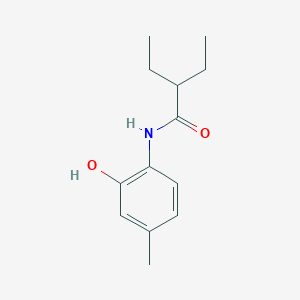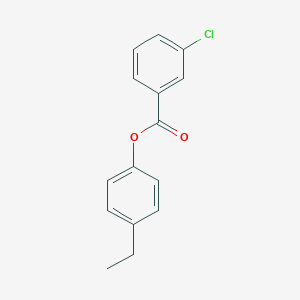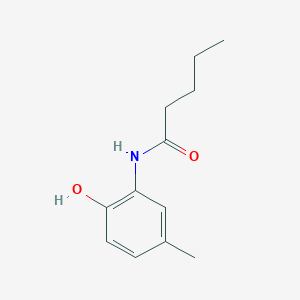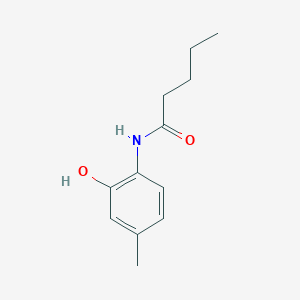
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide, also known as CFMS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide binds to the active site of CA IX and inhibits its catalytic activity. CA IX is involved in the regulation of pH in tumor cells, and its inhibition leads to a decrease in extracellular pH and an increase in intracellular pH, which can lead to cell death. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, possibly through its effects on pH regulation and cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to have low toxicity in animal models, with no significant adverse effects on body weight, organ function, or hematological parameters. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to accumulate in tumor tissue, indicating its potential as a targeted therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CA IX, its low toxicity, and its favorable pharmacokinetic profile. However, N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects on other carbonic anhydrase isoforms, and the need for further optimization of its pharmacological properties.
Direcciones Futuras
There are several potential future directions for the research and development of N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide. One area of focus is the optimization of its pharmacological properties, including its solubility, selectivity, and bioavailability. Another area of focus is the development of imaging agents based on N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide, which could be used to detect and monitor tumors in vivo. Finally, N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide could be combined with other cancer therapies to enhance their efficacy and reduce side effects. Overall, N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has significant potential as a therapeutic agent in cancer treatment, and further research is needed to fully explore its potential.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base, or the reaction of 3-chloro-4-fluorophenyl isocyanate with 2-methylbenzenesulfonamide. The purity and yield of the synthesized compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. CA IX is overexpressed in many solid tumors, and its inhibition has been shown to reduce tumor growth and metastasis. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to inhibit CA IX activity in vitro and in vivo, and to reduce tumor growth in animal models of breast, lung, and colon cancer. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has also been studied for its potential in imaging and diagnosis of tumors, as CA IX expression is a marker of tumor hypoxia.
Propiedades
Fórmula molecular |
C13H11ClFNO2S |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-4-2-3-5-13(9)19(17,18)16-10-6-7-12(15)11(14)8-10/h2-8,16H,1H3 |
Clave InChI |
SUEBLUQEUZFRMU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)



![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)